Sodium ferrocyanide

Vue d'ensemble

Description

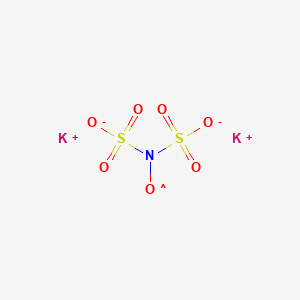

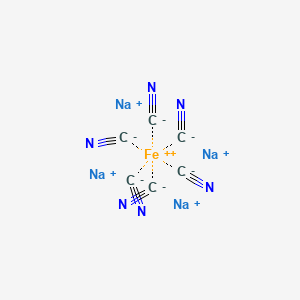

Sodium ferrocyanide is the sodium salt of the coordination compound of formula [Fe(CN)6]4−. It is sometimes known as yellow prussiate of soda in its hydrous form, Na4Fe(CN)6 • 10H2O. It is a yellow crystalline solid that is soluble in water and insoluble in alcohol .

Synthesis Analysis

Sodium ferrocyanide is produced industrially from hydrogen cyanide, ferrous chloride, and calcium hydroxide. The combination of these affords Ca2[Fe(CN)6] • 11H2O. A solution of this salt is then treated with sodium salts to precipitate the mixed calcium-sodium salt CaNa2[Fe(CN)6]2, which in turn is treated with sodium carbonate to give the tetrasodium salt .Molecular Structure Analysis

Sodium ferrocyanide is a coordination compound of iron. The cyanide ligands are tightly bound to the iron . Sodium copper ferrocyanide (NaCuFC) has a similar face-centered cubic lattice structure to copper ferrocyanide (CuFC) .Chemical Reactions Analysis

Sodium ferrocyanide has weak oxidizing or reducing powers. Redox reactions can still occur. The majority of compounds in this class are slightly soluble or insoluble in water . Characteristic reactions of Fe²⁺ and Fe³⁺ with Sodium ferrocyanide have been reported .Physical And Chemical Properties Analysis

Sodium ferrocyanide is a yellow crystalline solid that is soluble in water and insoluble in alcohol. It has a relative density of 1.458 g/cm³. It decomposes upon boiling and does not have a pertinent freezing point .Applications De Recherche Scientifique

Food Additives

Sodium Ferrocyanide, also known as E 535, is used as a food additive . The European Food Safety Authority (EFSA) has re-evaluated its safety and found that there is no concern with respect to genotoxicity and carcinogenicity . It’s used in two food categories as salt substitutes .

Anti-caking Agent

Sodium Ferrocyanide is used as an anti-caking agent . It prevents the formation of lumps in food powders, thereby maintaining their free-flowability, flavor, and crispness .

Electroplating Additive

In the field of electroplating, Sodium Ferrocyanide is used as an additive . It helps in the deposition of a uniform layer of metal on the object being plated.

Petroleum Refining Reagent

Sodium Ferrocyanide is used as a reagent in petroleum refining . It helps in the separation of impurities from the petroleum products.

Crystallization Inhibitor

Sodium Ferrocyanide has been evaluated for its efficiency as a crystallization inhibitor in monumental sandstones . It helps in preserving the structural integrity of these monuments.

Production of Other Chemicals

Sodium Ferrocyanide is used in the production of other chemicals . For example, Potassium Ferrocyanide is obtained by reacting Sodium Ferrocyanide with Calcium Hydroxide and Potassium Chloride .

Safety and Hazards

Orientations Futures

The Sodium ferrocyanide market is projected to grow from US$ 78.4 million in 2023 to US$ 137.8 million by 2033, at a CAGR of 5.80% in the forecast period, 2023 to 2033 .

Relevant papers on Sodium ferrocyanide discuss its use in energy-dense flow batteries , its safety and hazards , and its potential in advanced sodium-ion batteries .

Mécanisme D'action

Target of Action

Sodium ferrocyanide, also known as yellow prussiate of soda, is the sodium salt of the coordination compound of formula [Fe(CN)₆]⁴⁻ . It primarily targets the kidneys , which are susceptible to ferrocyanide toxicity .

Mode of Action

Despite the presence of cyanide ligands, sodium ferrocyanide has low toxicity because the cyanide ligands are tightly bound to the iron, making it less toxic than many salts of cyanide . Like all ferrocyanide salt solutions, addition of an acid or exposure to uv light can result in the production of hydrogen cyanide gas, which is extremely toxic .

Biochemical Pathways

Sodium ferrocyanide plays a role in prebiotic chemistry, where it aids in some synthetic reactions . It has been shown to allow for the synthesis of ribonucleotides and amino acids . Furthermore, it can be stored and stockpiled as ferrocyanide, which is more stable .

Pharmacokinetics

For example, it has been shown to accelerate the efflux of fluorescein isothiocyanate dextran 4000 (FD-4) across the transcellular route in Caco-2 cell monolayers .

Result of Action

The primary result of sodium ferrocyanide’s action is its ability to retard salt crystallization damage to certain materials, such as sandstone monuments . It modifies the drying behavior of salt solutions inside the samples, resulting in the formation of non-destructive efflorescences instead of destructive subflorescences .

Action Environment

The formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Environmental conditions can significantly influence the action, efficacy, and stability of sodium ferrocyanide .

Propriétés

IUPAC Name |

tetrasodium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHREYGKSITGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4Fe(CN)6, Na4[Fe(CN)6], C6FeN6Na4 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ferrocyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051337 | |

| Record name | Sodium ferrocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium ferrocyanide is an odorless yellow solid. Sinks and mixes with water. (USCG, 1999), Decahydrate: Pale yellow slightly efflorescent solid; [Merck Index] Yellowish crystals; [MSDSonline] | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (% in water): 10.2% @ 1 °C; 14.7% @ 17 °C; 17.6% @ 25 °C; 28.1% @ 53 °C; 39% @ 85 °C; 39.7% @ 96.6 °C /Calculated as anhydrous/, Pale yellow, monoclinic crystals; practically insol in most organic solvents; becomes anhydrous @ 81.5 °C; decomp 435 °C, forming sodium cyanide, iron, carbon and nitrogen /decahydrate/ | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.458 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.46 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium ferrocyanide | |

Color/Form |

Pale yellow | |

CAS RN |

13601-19-9; 14434-22-1(decahydrate), 13601-19-9 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ferrocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.